(2-Iodoethyl)trimethylsilane
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Overview
Description
(2-Iodoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ISi. It is a derivative of ethyltrimethylsilane, where an iodine atom is attached to the second carbon of the ethyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Iodoethyl)trimethylsilane can be synthesized through the reaction of vinylsilane with hydroiodic acid (HI). This reaction involves the addition of HI to the vinyl group, resulting in the formation of the iodoethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of vinylsilane and hydroiodic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Ethyltrimethylsilane.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
(2-Iodoethyl)trimethylsilane is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Iodoethyl)trimethylsilane involves the reactivity of the iodine atom and the silicon-carbon bond. The iodine atom can be easily substituted by nucleophiles, making it a versatile reagent in organic synthesis. The silicon-carbon bond is highly electron-releasing, stabilizing positive charges and facilitating various reactions .
Comparison with Similar Compounds
Similar Compounds
(Iodomethyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.
Iodotrimethylsilane: Contains an iodine atom directly bonded to silicon.
Uniqueness
(2-Iodoethyl)trimethylsilane is unique due to its specific reactivity profile, particularly in substitution reactions where the iodine atom can be replaced by various nucleophiles. This makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-iodoethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ISi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSYVGHIJYYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ISi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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